2'-Methyl-3'-(trifluoromethyl)acetophenone
Overview
Description
2’-Methyl-3’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H9F3O. It is a derivative of acetophenone, where the methyl group is substituted at the 2’ position and the trifluoromethyl group at the 3’ position on the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-3’-(trifluoromethyl)acetophenone typically involves the acylation of 2-methyl-3-(trifluoromethyl)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In industrial settings, the production of 2’-Methyl-3’-(trifluoromethyl)acetophenone can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Methyl-3’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: 2’-Methyl-3’-(trifluoromethyl)benzoic acid.
Reduction: 2’-Methyl-3’-(trifluoromethyl)benzyl alcohol.
Substitution: 2’-Methyl-3’-(substituted)acetophenone derivatives.
Scientific Research Applications
2’-Methyl-3’-(trifluoromethyl)acetophenone is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2’-Methyl-3’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds with active site residues of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2’-Methylacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3’-(Trifluoromethyl)acetophenone: Lacks the methyl group at the 2’ position, affecting its steric and electronic properties.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group at the alpha position, leading to different reactivity and applications.
Uniqueness
2’-Methyl-3’-(trifluoromethyl)acetophenone is unique due to the presence of both the methyl and trifluoromethyl groups, which impart distinct steric and electronic effects. These effects influence the compound’s reactivity and interactions with biological targets, making it valuable in various research applications.
Properties
IUPAC Name |
1-[2-methyl-3-(trifluoromethyl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-6-8(7(2)14)4-3-5-9(6)10(11,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVIRJUXTNXDAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(F)(F)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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